molecular formula C24H26ClN3O2 B14944247 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B14944247
M. Wt: 423.9 g/mol
InChI Key: VKSBAZAEWUHMLS-QPJJXVBHSA-N
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Description

1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a piperazine ring, and a chlorobenzyl group

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione can be achieved through a series of chemical reactions involving readily available starting materials. One common synthetic route involves the use of a post-Ugi cascade reaction, which is known for its efficiency and versatility in constructing complex molecular architectures . The reaction conditions typically involve mild temperatures and simple operational procedures, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications, particularly in the fields of medicinal chemistry and drug discovery. It has been evaluated for its potential anticancer properties, with studies demonstrating significant growth inhibition of human pancreatic cancer cell lines . Additionally, its unique structure makes it a valuable scaffold for the development of new therapeutic agents targeting various diseases. The compound’s ability to interact with specific molecular targets and pathways further enhances its potential as a versatile research tool.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other piperazine derivatives and pyrrolidine-2,5-dione analogs, which may share some chemical properties but differ in their specific biological activities and applications. The presence of the chlorobenzyl group and the phenylprop-2-en-1-yl moiety in this compound contributes to its distinct reactivity and potential therapeutic benefits .

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H26ClN3O2/c25-21-10-8-20(9-11-21)18-28-23(29)17-22(24(28)30)27-15-13-26(14-16-27)12-4-7-19-5-2-1-3-6-19/h1-11,22H,12-18H2/b7-4+

InChI Key

VKSBAZAEWUHMLS-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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